mim1

Overview

Description

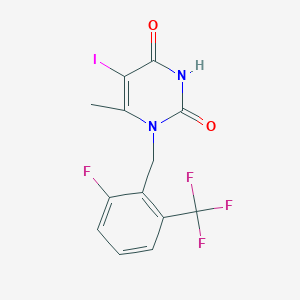

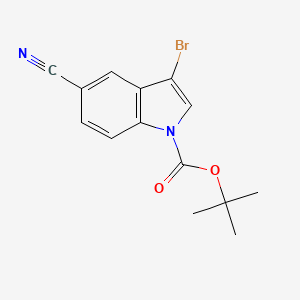

MIM1 is a small molecule that has been identified as one of the first selective inhibitors of the anti-apoptotic protein myeloid cell leukemia 1 (Mcl-1). This compound has garnered significant attention in the field of cancer research due to its potential to inhibit the Mcl-1 protein, which plays a crucial role in the survival of cancer cells .

Mechanism of Action

Target of Action

The primary target of 4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol, also known as MIM1, is the anti-apoptotic protein MCL1 . MCL1 is a member of the BCL2 family proteins and plays a critical role in promoting drug resistance and overall cancer cell survival .

Mode of Action

This compound was initially developed as a selective inhibitor of MCL1 . Both this compound-induced NOXA through the unfolded protein response pathway, and sensitized leukemia cells to ABT-199 .

Biochemical Pathways

The action of this compound affects the mitochondrial apoptotic pathway . The induction of NOXA by this compound leads to the activation of this pathway, resulting in the initiation of programmed cell death or apoptosis . This process involves a series of biochemical reactions that lead to changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases .

Pharmacokinetics

The development of selective mcl1 inhibitors, including this compound, has seen remarkable advancement over the last decade .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the induction of NOXA, which leads to the activation of the mitochondrial apoptotic pathway . The activation of this pathway results in changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, leading to programmed cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the overexpression of MCL1, the target of this compound, is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance . Therefore, the tumor microenvironment, including factors such as hypoxia, nutrient availability, and the presence of other cells, can influence the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MIM1 involves the reaction of thiosemicarbazides with α-halogeno ketones. This reaction has been extensively studied and optimized to yield the desired compound . The preparation process typically involves the following steps:

Formation of Thiosemicarbazide Intermediate: Thiosemicarbazides are synthesized by reacting hydrazine with carbon disulfide, followed by the addition of an appropriate amine.

Reaction with α-Halogeno Ketones: The thiosemicarbazide intermediate is then reacted with α-halogeno ketones under controlled conditions to form the final this compound compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

MIM1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its biological activity and selectivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenated compounds and nucleophiles.

Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions. These reactions are used to modify the oxidation state of the compound and explore its reactivity.

Major Products

The major products formed from these reactions are typically analogues of this compound with modified functional groups. These analogues are then tested for their biological activity to identify potential improvements in selectivity and potency .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

UMI-77: Another Mcl-1 inhibitor that has been studied for its potential to induce apoptosis in cancer cells.

A-1210477: A compound that binds to Mcl-1 and prevents its degradation, thereby sensitizing cells to apoptosis.

Uniqueness of MIM1

This compound is unique in its selective inhibition of Mcl-1 without significantly affecting other anti-apoptotic proteins such as Bcl-xL. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound .

Properties

IUPAC Name |

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFUBMUOVFZEF-CQPAABLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Mim1 in the cell?

A1: this compound plays a crucial role in the biogenesis of mitochondrial outer membrane (MOM) proteins. [, ] It forms a complex with Mim2, another MOM protein, to facilitate the insertion and assembly of multi-span and some single-span proteins into the MOM. [, ]

Q2: How does this compound contribute to the assembly of the TOM complex?

A2: this compound is essential for the efficient membrane insertion and assembly of the Tom20 and Tom70 receptors, which are crucial components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. [, ] It achieves this without being a component of the TOM or TOB (Sorting and Assembly Machinery) complex itself. []

Q3: Does this compound interact with other proteins involved in mitochondrial import?

A3: Yes, this compound physically interacts with Mim2 to form the MIM complex. [] Additionally, this compound has been shown to interact with components of the SAM complex, explaining its role in the late stages of Tom40 assembly. [] Studies have also identified interactions between this compound and the cytosolic cochaperone Sti1. []

Q4: Are there functional analogs of the this compound/Mim2 complex in other organisms?

A4: Interestingly, the trypanosomal MOM protein pATOM36 functions as a functional analog of the yeast this compound/Mim2 complex, despite lacking sequence or topological similarity. [] This suggests convergent evolution for these proteins. []

Q5: Does this compound play a role in the import of all MOM proteins?

A5: While essential for many, this compound is not required for the import of all MOM proteins. For instance, the import of the Tom22 receptor does not depend on this compound. [] Furthermore, studies suggest that multi-span MOM proteins might utilize different biogenesis pathways, with this compound contributing to varying extents. []

Q6: How does deletion of this compound affect mitochondrial function?

A6: this compound deletion leads to various mitochondrial defects, including:

- Reduced growth rate. []

- Lower steady-state levels of helical MOM proteins. []

- Compromised assembly of the TOM complex. [, ]

- Hampered mitochondrial protein import. []

- Defects in mitochondrial morphology. []

Q7: What is the significance of inhibiting Mcl-1 in cancer?

A8: Mcl-1, a member of the Bcl-2 family, plays a critical role in preventing apoptosis. [] Overexpression of Mcl-1 is associated with cancer development, progression, and resistance to chemotherapy, particularly in malignant melanoma. []

Q8: What are the potential benefits of targeting Mcl-1 with this compound analogs in cancer treatment?

A8: Targeting Mcl-1 with specific inhibitors could:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)